molecular formula C19H19ClN4O3S B4906643 N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide

N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide

Cat. No.: B4906643
M. Wt: 418.9 g/mol
InChI Key: DEIHVLPTCSQTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide is a complex organic compound with the molecular formula C14H11ClN2O3. It is known for its unique structural features, which include a piperazine ring, a nitrophenyl group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-nitroaniline with piperazine in the presence of a suitable solvent and catalyst. The resulting intermediate is then reacted with 4-methylbenzoyl chloride to form the final product. The reaction conditions often involve temperatures ranging from 50°C to 100°C and may require inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include amine derivatives, oxides, and substituted phenyl derivatives. These products can be further utilized in various chemical and biological applications .

Scientific Research Applications

N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(4-chloro-2-nitrophenyl)-4-nitrobenzamide
  • N-(4-chloro-2-nitrophenyl)-4-methylbenzamide

Uniqueness

N-{[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and nitrophenyl group contribute to its potential as a versatile compound in various research applications .

Properties

IUPAC Name

N-[4-(4-chloro-2-nitrophenyl)piperazine-1-carbothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S/c1-13-2-4-14(5-3-13)18(25)21-19(28)23-10-8-22(9-11-23)16-7-6-15(20)12-17(16)24(26)27/h2-7,12H,8-11H2,1H3,(H,21,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIHVLPTCSQTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.